[(1-Butoxyhexyl)oxy]benzene
Description
Significance and Context within Organic Chemistry
The significance of aryl alkyl ethers in organic chemistry is multifaceted. They serve as crucial intermediates in organic synthesis, and the ether linkage itself is a key structural component in numerous biologically active compounds and polymers. scispace.com The stability of the ether bond, coupled with the ability to introduce a wide variety of aryl and alkyl groups, makes them versatile building blocks for constructing complex molecular architectures. rsc.org
Scope of Academic Inquiry for Aryl Alkyl Ether Systems
Academic research into aryl alkyl ethers is a vibrant and evolving field. Current investigations focus on several key areas, including the development of novel and more efficient synthetic methodologies. nih.govresearchgate.net Researchers are particularly interested in creating greener and more atom-economical processes. acs.org Another significant area of inquiry is the cleavage of the robust C–O ether bond, which is crucial for both synthetic transformations and the degradation of lignin, a natural polymer rich in aryl ether linkages. Furthermore, the unique electronic and steric properties imparted by the ether linkage are explored in the design of new functional materials and pharmacologically active agents.
Fundamental Chemical Principles Governing Ether Linkages
The chemical behavior of ethers is dictated by the nature of the C-O-C linkage. This bond is generally stable and less reactive than many other functional groups, a quality that makes ethers excellent solvents for a variety of chemical reactions. rsc.org The oxygen atom in the ether linkage possesses lone pairs of electrons, rendering it a Lewis base and allowing it to form hydrogen bonds with suitable donors. masterorganicchemistry.com The C-O bonds in simple ethers are strong and resistant to cleavage by many reagents, though they can be cleaved under harsh conditions with strong acids like hydrobromic or hydroiodic acid. masterorganicchemistry.com In aryl alkyl ethers, the C(aryl)-O bond is generally stronger and less reactive than the C(alkyl)-O bond.
Chemical and Physical Properties of [(1-Butoxyhexyl)oxy]benzene
While extensive experimental data for this compound is not widely available in public literature, computational models provide valuable insights into its physical and chemical properties.
| Property | Value | Source |
| IUPAC Name | 1-butoxyhexoxybenzene | PubChem |
| CAS Number | 923035-51-2 | PubChem |
| Molecular Formula | C₁₆H₂₆O₂ | PubChem |
| Molecular Weight | 250.38 g/mol | PubChem |
| XLogP3-AA (Lipophilicity) | 5.5 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
The high XLogP3-AA value suggests that this compound is a highly lipophilic (fat-soluble) compound with low water solubility. The absence of hydrogen bond donors and the presence of two hydrogen bond acceptors (the two oxygen atoms) influence its solvation properties and intermolecular interactions.
Potential Synthesis of this compound
The most probable and widely used method for synthesizing unsymmetrical aryl alkyl ethers like this compound is the Williamson ether synthesis. byjus.comwikipedia.org This reaction involves the nucleophilic substitution (SN2) of a halide from an alkyl halide by a phenoxide ion. wikipedia.org
For the synthesis of this compound, two primary retrosynthetic pathways can be envisioned:
Pathway A: The reaction between sodium phenoxide and 1-bromohexane (B126081) substituted with a butoxy group at the first carbon.
Pathway B: The reaction between a sodium salt of 1-phenoxyhexanol and 1-bromobutane.
The Williamson ether synthesis is generally most effective with primary alkyl halides, as secondary and tertiary halides are more prone to undergoing elimination reactions as a side reaction. richmond.edu Therefore, careful selection of the starting materials and reaction conditions is crucial to maximize the yield of the desired ether.
Modern advancements in ether synthesis also include methods that utilize metal catalysis or phase-transfer catalysis to improve reaction efficiency and expand the scope of compatible functional groups. jk-sci.com
Detailed Research Findings
Specific research explicitly detailing the applications or biological activity of this compound is not readily found in peer-reviewed scientific literature. Its existence is documented in chemical databases, suggesting it may have been synthesized for specific, proprietary research, as a component in a larger molecule, or as part of a chemical library for screening purposes. The structural features—a phenyl ring, a six-carbon alkyl chain, and a butoxy group—suggest potential applications in areas where precise tuning of lipophilicity and steric bulk is required, such as in the development of liquid crystals, specialized solvents, or as a non-polar component in surfactant molecules. However, without direct research findings, these remain theoretical possibilities based on the general properties of aryl alkyl ethers.
Structure
2D Structure
3D Structure
Properties
CAS No. |
923035-51-2 |
|---|---|
Molecular Formula |
C16H26O2 |
Molecular Weight |
250.38 g/mol |
IUPAC Name |
1-butoxyhexoxybenzene |
InChI |
InChI=1S/C16H26O2/c1-3-5-8-13-16(17-14-6-4-2)18-15-11-9-7-10-12-15/h7,9-12,16H,3-6,8,13-14H2,1-2H3 |
InChI Key |
BDIFCTPYGPNTTA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(OCCCC)OC1=CC=CC=C1 |
Origin of Product |
United States |
Reaction Mechanisms and Reactivity Profiles of Aryl Alkyl Ethers
Fundamental Reaction Pathways Involving the Ether Linkage
The ether linkage (C-O-C) is generally stable and unreactive towards many reagents, which is why ethers are often used as solvents in organic synthesis. libretexts.orgyoutube.com However, the most significant reaction involving the ether bond in aryl alkyl ethers is its cleavage under strongly acidic conditions. libretexts.orglibretexts.org This reaction typically occurs with strong hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). ucalgary.calibretexts.org
The mechanism begins with the protonation of the ether's oxygen atom by the strong acid, converting the alkoxy group into a good leaving group (an alcohol). youtube.comucalgary.ca This is a rapid and reversible acid-base reaction. Following protonation, a halide ion (Br⁻ or I⁻), acting as a nucleophile, attacks one of the adjacent carbon atoms, cleaving the C-O bond. ucalgary.ca
For an aryl alkyl ether, the cleavage invariably occurs at the alkyl C-O bond, yielding a phenol (B47542) and an alkyl halide. libretexts.orglibretexts.orglibretexts.org This selectivity arises because the bond between the sp²-hybridized carbon of the aromatic ring and the oxygen is significantly stronger than the bond between the sp³-hybridized alkyl carbon and the oxygen. Furthermore, nucleophilic substitution reactions (both SN1 and SN2) are energetically unfavorable on aromatic rings. libretexts.orglibretexts.org Consequently, even with an excess of the acid, the resulting phenol does not react further to form an aryl halide. libretexts.orgucalgary.ca
The mechanism of the nucleophilic attack on the alkyl group can be either bimolecular (SN2) or unimolecular (SN1), depending on the structure of the alkyl substituent. ucalgary.cawikipedia.org
SN2 Mechanism: If the alkyl group is primary or methyl, the halide ion attacks the less sterically hindered carbon in a concerted step, displacing the phenol. libretexts.orgwikipedia.org
SN1 Mechanism: If the alkyl group is tertiary or can form a stable carbocation (like a benzylic or allylic group), the reaction proceeds via an SN1 pathway where the protonated ether dissociates to form a stable carbocation and a phenol, followed by a rapid attack of the halide on the carbocation. libretexts.orglibretexts.orglibretexts.org
For a secondary alkyl group, as in [(1-Butoxyhexyl)oxy]benzene, the reaction pathway can be a borderline case, potentially proceeding through either an SN1 or SN2 mechanism depending on the specific reaction conditions. libretexts.org
Electrophilic Aromatic Substitution (EAS) in Aryl Ether Systems
The benzene (B151609) ring of an aryl alkyl ether is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. researchgate.netbyjus.com The existing alkoxy substituent profoundly influences both the rate of the reaction and the position of the incoming electrophile on the ring. wikipedia.org
The alkoxy group (-OR) is a powerful activating group in electrophilic aromatic substitution reactions. wikipedia.orgorganicmystery.com This means that aryl alkyl ethers react faster than benzene itself in EAS reactions. libretexts.org The activating nature of the alkoxy group is a result of the interplay between two opposing electronic effects:
Resonance Effect (+M): The oxygen atom of the ether possesses lone pairs of electrons that can be delocalized into the aromatic π-system. pressbooks.pubyoutube.com This donation of electron density increases the nucleophilicity of the ring, making it more attractive to electrophiles. wikipedia.org The resonance structures show that this increased electron density is concentrated at the ortho and para positions relative to the alkoxy group. youtube.comlibretexts.org
Inductive Effect (-I): Oxygen is an electronegative atom, so it withdraws electron density from the aromatic ring through the sigma bond. wikipedia.org
| Reaction | Electrophile (E+) | Major Products | Minor Product | Reference |
| Nitration | NO₂⁺ | p-Nitroanisole, o-Nitroanisole | m-Nitroanisole | libretexts.org |
| Halogenation | Br⁺ | p-Bromoanisole, o-Bromoanisole | m-Bromoanisole | libretexts.orgstudy.com |
| Friedel-Crafts Acylation | RCO⁺ | p-Methoxyacetophenone | o-Methoxyacetophenone | organicmystery.com |
Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Anisole (B1667542) (a model aryl alkyl ether).
The generally accepted mechanism for EAS involves a two-step process. byjus.comnih.gov First, the aromatic ring's π-electrons attack an electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org In the second step, a base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the ring's aromaticity. byjus.com
The directing effect of the alkoxy group can be explained by examining the stability of the sigma complex intermediates for ortho, para, and meta attack. libretexts.org
Ortho and Para Attack: When the electrophile attacks at the ortho or para position, a key resonance structure can be drawn where the positive charge is located on the carbon atom directly bonded to the ether oxygen. libretexts.orgyoutube.com The oxygen can then use one of its lone pairs to form a double bond with this carbon, creating a fourth resonance structure and delocalizing the positive charge onto the oxygen. libretexts.orgyoutube.com This additional resonance contributor significantly stabilizes the intermediate.
Meta Attack: For meta attack, the positive charge in the resulting sigma complex is never located on the carbon atom bearing the alkoxy group. Therefore, the oxygen lone pairs cannot directly participate in stabilizing the positive charge through resonance. leah4sci.com
Because the intermediates for ortho and para attack are more stabilized than the intermediate for meta attack, the activation energies for these pathways are lower, and the reactions proceed much faster, leading to the formation of ortho and para substituted products. libretexts.org While the classic two-stage mechanism is a robust model, recent computational and experimental studies on the chlorination of anisole have suggested that alternative pathways, such as concerted single transition states or addition-elimination mechanisms, may compete, particularly in nonpolar solvents. nih.govacs.org
Nucleophilic Pathways in Ether Reactivity
As discussed previously, the primary nucleophilic reaction associated with aryl alkyl ethers is acid-catalyzed cleavage. libretexts.orglibretexts.orgucalgary.ca This reaction is a nucleophilic substitution where a halide ion acts as the nucleophile. wikipedia.org The reaction always results in the formation of a phenol and an alkyl halide because the aryl C–O bond is resistant to nucleophilic attack. libretexts.orglibretexts.org
The choice between an SN1 and SN2 mechanism for the cleavage of the alkyl C-O bond is dictated by the structure of the alkyl group. libretexts.orgwikipedia.orgchemistrysteps.com
| Alkyl Group (R) in Ar-O-R | Mechanism | Products |
| Methyl or Primary | SN2 | Phenol + Primary Alkyl Halide |
| Secondary | SN1 / SN2 | Phenol + Secondary Alkyl Halide |
| Tertiary | SN1 | Phenol + Tertiary Alkyl Halide |
Table 2: Mechanisms of Acid-Catalyzed Cleavage of Aryl Alkyl Ethers.
While direct nucleophilic substitution on the aromatic ring is difficult, specialized methods have been developed for the nucleophilic ipso-substitution of aryl methyl ethers, where a nucleophile directly replaces the methoxy (B1213986) group. These reactions often proceed without the need for a metal catalyst and can tolerate a range of O, S, N, and C-centered nucleophiles, generating methanol (B129727) as the sole byproduct. acs.org
Radical-Mediated Transformations and Degradation Mechanisms
Ethers are susceptible to reactions involving free radicals. libretexts.org A common degradation pathway is autoxidation, a process that occurs upon exposure to atmospheric oxygen. youtube.com This radical-chain reaction can lead to the formation of unstable and potentially explosive hydroperoxides. libretexts.orgyoutube.com
The initial and often rate-determining step in many radical reactions of ethers is the abstraction of a hydrogen atom to form an α-alkoxy radical. rsc.org The C-H bonds on the carbon atom adjacent (alpha) to the ether oxygen are particularly susceptible to hydrogen atom transfer (HAT) because the resulting radical is stabilized by resonance with the adjacent oxygen atom. youtube.commdpi.com
The autoxidation mechanism involves three main stages:
Initiation: An initiator (like light or heat) generates a radical which abstracts a hydrogen atom from the α-carbon of the ether.
Propagation: The resulting α-alkoxy radical reacts with molecular oxygen (O₂) to form a peroxy radical. This peroxy radical can then abstract a hydrogen atom from another ether molecule, propagating the chain reaction and forming a hydroperoxide.
Termination: The reaction is terminated when two radicals combine. libretexts.org
Beyond degradation, HAT processes are increasingly utilized in modern organic synthesis for the selective functionalization of C-H bonds. mdpi.comacs.org Photoredox catalysis, for example, can be used to generate α-alkoxy radicals from aryl alkyl ethers. rsc.org These radicals can then engage in various transformations, such as coupling with electron-poor alkenes, to form new carbon-carbon bonds in a highly selective manner. rsc.org Other methods, including electrochemical approaches, also leverage HAT for the C(sp³)-H functionalization of ethers. nih.gov
Peroxy Radical Self- and Cross-Reactions Leading to Ether Accretion Products
In environments where radical species are present, such as the troposphere, organic compounds can be oxidized to form peroxy radicals (RO₂•). mdpi.com For an aryl alkyl ether like this compound, this would happen after initial hydrogen abstraction from the alkyl chain. These peroxy radicals are key intermediates that can react with other radical species, including themselves (self-reaction) or other types of peroxy radicals (cross-reaction). mdpi.com
These recombination reactions are significant as they represent a rare instance of gas-phase atmospheric reactions where accretion products—molecules with a larger carbon count than the initial reactants—can be formed. copernicus.org It was traditionally thought that the primary accretion product was a peroxide (ROOR). copernicus.org However, recent discoveries indicate that a rapid alkoxy radical (RO•) decomposition can precede the accretion step, leading to the formation of more stable, albeit slightly fragmented, ether (ROR') or ester accretion products. copernicus.org
The general mechanism for peroxy radical recombination can be summarized by the following pathways:
Formation of Alkoxy Radicals: 2 RO₂• → 2 RO• + O₂
Formation of Alcohol and Carbonyl: 2 RO₂• → ROH + R'CHO + O₂
Formation of Peroxide: 2 RO₂• → ROOR + O₂ copernicus.org
The formation of new ether accretion products occurs through a more complex pathway involving an alkoxy radical decomposition step. copernicus.org The self- and cross-reactions of peroxy radicals are considered important sources for the formation of low-volatility organic molecules that contribute to the creation and growth of secondary organic aerosol (SOA) particles in pristine environments. copernicus.org
Table 1: Products of Peroxy Radical (C₂H₅O₂•) Reactions This table presents typical products from the self-reaction of ethyl peroxy radicals and its cross-reaction with hydroperoxy radicals (HO₂•) as a representative example of peroxy radical chemistry.
| Reactants | Products | Product Type | Reference |
|---|---|---|---|
| C₂H₅O₂• + C₂H₅O₂• (Self-Reaction) | CH₃CHO + C₂H₅OH | Carbonyl + Alcohol | mdpi.com |
| C₂H₅O₂• + C₂H₅O₂• (Self-Reaction) | 2 C₂H₅O• | Alkoxy Radicals | mdpi.com |
| C₂H₅O₂• + C₂H₅O₂• (Self-Reaction) | C₂H₅OOC₂H₅ | Dimeric Peroxide | mdpi.com |
| C₂H₅O₂• + HO₂• (Cross-Reaction) | C₂H₅OOH | Hydroperoxide | mdpi.com |
Oxidative Degradation Mechanisms of Ether Bonds
The ether bond in aryl alkyl ethers is susceptible to cleavage under oxidative conditions. This degradation is often initiated by highly reactive species like hydroxyl radicals, which are prevalent in the atmosphere and can also be generated in biological systems. rsc.orgrsc.org The degradation process typically involves the formation of radical intermediates centered on the alkyl portion of the ether.
The reaction with hydroxyl radicals (•OH) is a primary pathway for the atmospheric degradation of ethers. rsc.org This process is typically initiated by the abstraction of a hydrogen atom from a C-H bond on the alkyl chain to form water and an alkyl radical. rsc.orgrsc.org
For an aryl alkyl ether, the position of hydrogen abstraction is crucial. Abstraction is most favorable at the α-carbon (the carbon atom adjacent to the ether oxygen) because the resulting α-aryloxyalkyl radical is stabilized by the adjacent oxygen atom. nih.govnih.gov Theoretical studies on ethers like diethyl ether have shown that H-atom abstraction from the –CH₂– group adjacent to the oxygen is more favorable than from the terminal –CH₃ group. rsc.org
The general mechanism is as follows: Ar-O-CHR-R' + •OH → Ar-O-C•R-R' + H₂O
Once the initial radical is formed, it rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂•), which can then undergo the reactions described in the previous section or other degradation pathways. rsc.org In some cases, particularly in aqueous media or on specific cathodes, hydroxyl radicals can also attack the aromatic ring, leading to the cleavage of the alkyl-O-aryl bond. rsc.orgscispace.com This pathway is facilitated by the presence of activating groups, such as a hydroxyl group, on the aryl ring. rsc.orgscispace.com
Table 2: Reactivity of Ethers with Hydroxyl Radicals (•OH) This table shows rate constants for the reaction of various ethers with hydroxyl radicals, demonstrating the influence of structure on reactivity.
| Ether Compound | Rate Constant (k) at ~298 K (cm³ molecule⁻¹ s⁻¹) | Technique | Reference |
|---|---|---|---|
| Dimethyl Ether | 2.8 x 10⁻¹² | Pulsed Laser Photolysis | nih.gov |
| Diethyl Ether | 1.3 x 10⁻¹¹ | Relative Rate Method | acs.org |
| Methyl tert-Butyl Ether (MTBE) | 2.8 x 10⁻¹² | Pulsed Laser Photolysis | rsc.org |
| 1,4-Dioxane | 1.1 x 10⁻¹¹ | Relative Rate Method | acs.org |
The oxidation of the α-carbon (Cα) is a critical step leading to the cleavage of the ether bond. Following the initial hydrogen abstraction by a radical species (like •OH), an α-aryloxyalkyl radical is formed. nih.gov This radical is a key intermediate in the degradation pathway. nih.gov
Recent developments in photocatalysis have demonstrated highly selective methods for functionalizing this Cα position. nih.gov In these processes, the aryl alkyl ether is first oxidized to its radical cation by an excited-state photocatalyst. Subsequent deprotonation of the Cα-H bond by a weak base yields the α-aryloxyalkyl radical. nih.govnih.gov
Ar-O-CHR-R' --(Photocatalyst, hv)--> [Ar-O-CHR-R']•⁺ --(Base)--> Ar-O-C•R-R' + H-Base⁺
Computational and Theoretical Investigations of Aryl Alkyl Ethers
Quantum Chemical Methodologies Applied to Ether Systems
The application of sophisticated computational methods has been instrumental in understanding the fundamental properties of aryl alkyl ethers. These methodologies allow for the calculation of molecular geometries, electronic energies, and various spectroscopic properties with a high degree of accuracy.
Density Functional Theory (DFT) has become a widely used method in computational chemistry for studying the electronic properties of molecules due to its balance of accuracy and computational cost. echemcom.comsamipubco.com DFT calculations are employed to determine the optimized molecular structure, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential maps, which provide insights into the reactivity of the molecule. echemcom.comsamipubco.com For instance, studies on anisole (B1667542), a simple aryl alkyl ether, have utilized DFT to investigate its rotational isomerism and predict its ionization energies. researchgate.net
DFT calculations can elucidate the electronic indicators of a molecule, such as electron affinity and ionization potential, which are crucial for predicting its reactivity. samipubco.com The energy gap between the HOMO and LUMO is a particularly important parameter, as a smaller gap often suggests higher reactivity. echemcom.com In the context of [(1-Butoxyhexyl)oxy]benzene, the alkoxy group is expected to influence these electronic properties significantly.
| Property | Calculated Value |
|---|---|
| HOMO Energy | -8.22 eV |
| LUMO Energy | -0.34 eV |
| HOMO-LUMO Gap | 7.88 eV |
| Ionization Potential | 8.22 eV |
| Electron Affinity | 0.34 eV |
Note: The values in this table are representative and are based on typical DFT calculations for anisole. Actual values may vary depending on the specific functional and basis set used.
Ab initio molecular dynamics (AIMD) is a powerful simulation technique that computes the forces acting on atoms from electronic structure calculations performed "on-the-fly" as the simulation progresses. arxiv.orgmit.edu This method allows for the study of the dynamic behavior of molecules, including conformational changes and chemical reactions, without the need for pre-parameterized force fields. arxiv.org AIMD simulations are particularly useful for complex systems where bond breaking and formation occur. nih.gov
In the context of ether systems, AIMD can be used to explore the conformational landscape of the flexible alkyl chain in this compound and to simulate its behavior in different environments, such as in solution. These simulations can provide a deeper understanding of the molecule's flexibility and its interactions with surrounding molecules. mit.edu
Configuration Interaction (CI) and Coupled Cluster (CC) are highly accurate post-Hartree-Fock methods used to account for electron correlation. wikipedia.org CI methods express the wave function as a linear combination of Slater determinants corresponding to different electronic configurations. nih.gov While full CI provides the exact solution to the Schrödinger equation within a given basis set, it is computationally very demanding. nih.gov Truncated CI methods, such as CISD (CI with single and double excitations), are more feasible but may not be size-consistent. nih.gov
Coupled Cluster theory offers a size-extensive and size-consistent approach to electron correlation and is considered one of the most accurate methods for small to medium-sized molecules. wikipedia.org CC methods construct the multi-electron wavefunction using an exponential cluster operator. wikipedia.org Studies on anisole have employed CC methods to investigate its potential energy surfaces and relaxation dynamics in excited states. researchgate.net
Elucidating Electronic Structures and Reactivity
Computational methods are invaluable for understanding the electronic structure of aryl alkyl ethers and how this structure dictates their chemical reactivity.
Computational studies, including DFT, can quantify these electronic effects by calculating atomic charges and visualizing molecular orbitals. The resonance structures show that the increased electron density is concentrated at the ortho and para positions of the ring. doubtnut.com This explains why the alkoxy group is an ortho-, para-directing group in electrophilic substitution reactions. vedantu.comdoubtnut.com
| Position | Calculated Change in Electron Density | Effect on Reactivity |
|---|---|---|
| Ortho | Increased | Activated towards electrophilic attack |
| Meta | Slightly decreased | Deactivated towards electrophilic attack |
| Para | Increased | Activated towards electrophilic attack |
Hyperconjugation is a stabilizing interaction that results from the delocalization of electrons from a filled bonding orbital to an adjacent empty or partially filled orbital. In the context of protonated aromatic ether analogues, hyperconjugation plays a crucial role in stabilizing the positive charge.
When an aryl alkyl ether is protonated at the ether oxygen, a positive charge is formally placed on the oxygen atom. This positive charge can be stabilized by hyperconjugative interactions between the C-H or C-C sigma bonds of the alkyl group and the empty p-orbital on the oxygen or adjacent carbon atoms. Computational studies can model these interactions and quantify their contribution to the stability of the protonated species. This stabilization is analogous to the hyperconjugative stabilization of carbocations, where adjacent C-H or C-C bonds donate electron density to the empty p-orbital of the carbocation. Natural Bond Orbital (NBO) analysis is a common computational tool used to investigate and quantify these hyperconjugative interactions.
Conformational Analysis and Energetics
The three-dimensional structure (conformation) of an aryl alkyl ether is critical to its physical properties and chemical reactivity. Conformational analysis involves identifying the most stable arrangements of atoms and the energy barriers between them. Computational methods are extensively used to map the potential energy surface of these molecules.
For instance, studies on related molecules like 1,4-bis(hexyloxy)benzene utilize methods such as Density Functional Theory (DFT), often with functionals like B3LYP and basis sets like TZVP, to optimize molecular geometries and find the lowest-energy conformers. researchgate.net These calculations can predict bond lengths, bond angles, and dihedral angles that define the molecule's shape. The results of such computational analyses can be validated by comparing them with experimental data from techniques like X-ray crystallography. researchgate.net The forces governing these conformations are modeled using non-bonded potentials that account for interactions such as van der Waals forces and coulombic energies, which have been successfully parameterized to reproduce the crystal geometries of aromatic molecules. nih.gov
The energetics of different conformers are crucial. The relative energy difference between stable conformers determines their population at a given temperature. For flexible molecules like this compound with multiple rotatable bonds in its alkyl chains, numerous low-energy conformations can exist. Computational searches can identify these stable structures and the transition states that connect them, providing a complete picture of the molecule's dynamic behavior.
| Method | Basis Set | Application | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) - B3LYP | TZVP | Geometric optimization of conformers | researchgate.net |
| Atom-centered non-bonded potentials | N/A | Prediction of crystal geometries and sublimation energies | nih.gov |
| Merck Molecular Force Field (MMFF94) | N/A | Generation of initial 3D conformers for further optimization | researchgate.net |
Mechanistic Insights from Computational Chemistry
Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. By modeling reactants, products, intermediates, and transition states, researchers can map out the entire reaction pathway and understand the factors that control reaction speed and outcome.
Understanding a chemical reaction requires identifying the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the TS is the activation energy, which determines the reaction rate.
DFT calculations have been successfully applied to study complex reactions of aryl ethers, such as photoinduced intramolecular rearrangements. acs.orgresearchgate.net In these studies, the mechanism is broken down into elementary steps, including excitation to a triplet state, C-C bond formation to a spirocyclic intermediate, and a rate-determining C–O bond cleavage. acs.orgnih.gov Computational analysis provides the geometries of these intermediates and transition states, along with their relative Gibbs free energies. acs.org For example, in a study on the C-H insertion reactions of substrates containing benzyl-ether moieties, DFT calculations were used to predict the free energy barriers for the formation of different ring sizes, showing that increasing ring size leads to higher predicted energy barriers. acs.org
| Reaction Step | Description | Calculated Energy Barrier (kcal/mol) | Reference |
|---|---|---|---|
| Step 1 | C-C ipso addition | Low Barrier | acs.org |
| Step 2 | C-O ether cleavage (Rate-Determining) | Variable; dependent on substrate spin-density | acs.orgresearchgate.net |
| Step 3 | H-transfer | Low Barrier | acs.org |
Beyond understanding how a reaction occurs, computational chemistry can predict what products will form and in what ratios (selectivity). This is particularly important for molecules with multiple reactive sites.
For aryl alkyl ethers, a key challenge is achieving selective functionalization. nih.govrsc.org Computational models can help predict the regioselectivity of reactions. For instance, methods have been developed to predict the outcomes of electrophilic aromatic substitution reactions on heteroaromatic systems. semanticscholar.org For ether cleavage reactions with strong acids like HBr or HI, the reaction can proceed through either an SN1 or SN2 mechanism. libretexts.org The outcome depends on the structure of the ether; aryl alkyl ethers consistently yield a phenol (B47542) and an alkyl halide because nucleophilic attack on the sp2-hybridized aromatic carbon is highly disfavored. libretexts.org Computational models can quantify the energy barriers for these competing pathways, thereby predicting the observed selectivity. In cases where substitution (SN2) and elimination (E2) reactions compete, such as the reaction of alkoxides with secondary alkyl halides, computational analysis of the respective transition states can predict the product distribution. masterorganicchemistry.com
Computational Structure-Activity Relationship (SAR) Studies
For a molecule like this compound to have potential applications in pharmacology or materials science, its chemical structure must be related to a specific activity. Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to build mathematical models correlating chemical structure with biological activity. nih.govmedilam.ac.ir
3D-QSAR methods analyze the relationship between the biological activity of a set of compounds and their 3D properties, such as shape and electrostatic fields. rutgers.edu To build a 3D-QSAR model for a series of aryl alkyl ether derivatives, the compounds would first be aligned based on a common structural scaffold. Then, steric and electrostatic fields around the molecules are calculated. Statistical techniques are used to create a model that relates variations in these fields to changes in biological activity.
The results of a 3D-QSAR study are often visualized as contour maps. researchgate.net These maps highlight regions in 3D space where certain properties are predicted to enhance or diminish activity. For example, a map might show that a bulky, electropositive group in a specific location is favorable for activity, while a small, electronegative group is unfavorable. researchgate.net Such models provide invaluable guidance for designing new, more potent molecules. nih.gov
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as an aryl alkyl ether) when bound to a second molecule (a receptor, typically a protein or DNA). acs.org This method is fundamental in drug design for predicting how a potential drug molecule might interact with its biological target. mdpi.com
In a typical docking study, the 3D structure of the receptor's active site is required. The ligand is then placed into this site in various conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with lower energy scores generally indicating more favorable binding. nih.gov
Studies on related aryl ether compounds, such as hydroxylated polybrominated diphenyl ethers, have used docking and molecular dynamics simulations to characterize their interactions with protein targets like the estrogen receptor α. nih.gov These analyses reveal the primary forces driving the binding, which are often a combination of van der Waals and electrostatic interactions. nih.gov The analysis can also identify specific amino acid residues that form crucial hydrogen bonds or other interactions, anchoring the ligand in the active site. nih.gov
Advanced Analytical Methodologies for the Characterization and Study of Aryl Alkyl Ethers
Chromatographic Separation Techniques
Chromatography is indispensable for separating components of a mixture and isolating the target analyte for further characterization. For aryl alkyl ethers, both gas and liquid chromatography are frequently employed, often coupled with mass spectrometry for definitive identification.
Gas Chromatography-Mass Spectrometry (GC-MS) is a premier technique for the analysis of volatile and semi-volatile compounds that are thermally stable. emerypharma.comthermofisher.com Aryl alkyl ethers, including [(1-Butoxyhexyl)oxy]benzene, generally possess sufficient volatility for GC analysis. In this method, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column. thermofisher.comyoutube.com
Following separation, the eluted compounds enter a mass spectrometer, which ionizes the molecules (commonly via electron ionization, EI) and fragments them in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. youtube.com The molecular ion peak confirms the molecular weight, while the fragmentation pattern provides structural information. For this compound, key fragmentation pathways would include alpha-cleavage at the ether oxygen and cleavage of the alkyl chains.
Table 1: Predicted GC-MS Fragmentation Data for this compound (C₁₆H₂₆O₂)
| m/z Value | Predicted Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 250 | [C₁₆H₂₆O₂]⁺ | Molecular Ion (M⁺) |
| 193 | [M - C₄H₉]⁺ | Loss of butyl radical from the butoxy group |
| 165 | [M - C₆H₁₃]⁺ | Loss of hexyl radical |
| 94 | [C₆H₅OH]⁺ | McLafferty rearrangement leading to phenol (B47542) radical cation |
| 77 | [C₆H₅]⁺ | Phenyl cation from cleavage of the aryl-O bond |
| 57 | [C₄H₉]⁺ | Butyl cation |
For aryl alkyl ethers that have lower volatility, are thermally sensitive, or are part of complex mixtures, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. researchgate.net Reversed-Phase Liquid Chromatography (RPLC) is the most common separation mode, where a nonpolar stationary phase is used with a polar mobile phase. youtube.com The separation mechanism is based on the hydrophobic partitioning of the analyte between the stationary and mobile phases.
The eluent from the LC column is introduced into the mass spectrometer via an interface, such as an electrospray ionization (ESI) source, which is adept at ionizing molecules from a liquid stream into the gas phase for MS analysis. xn--d1ahakv.xn--p1ainih.gov LC-MS is highly sensitive and specific, making it suitable for trace analysis and the characterization of compound libraries. nih.govepa.gov
Spectroscopic Characterization
Spectroscopic techniques probe the interaction of molecules with electromagnetic radiation, providing fundamental information about their structure and bonding.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the de novo structure elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound.
¹H NMR Spectroscopy: This technique provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For an aryl alkyl ether like this compound, characteristic chemical shifts are expected. Protons on carbons adjacent to the ether oxygen are deshielded and typically resonate in the 3.4-4.5 ppm range. pressbooks.publibretexts.org Aromatic protons appear further downfield (6.5-8.0 ppm), while aliphatic protons of the alkyl chains appear upfield (< 2.0 ppm).
¹³C NMR Spectroscopy: This provides information about the different carbon environments in the molecule. Carbons bonded to the electronegative oxygen atom are deshielded and resonate in the 50-80 ppm region. pressbooks.publibretexts.org Aromatic carbons are observed in the 110-160 ppm range, and aliphatic carbons are found in the upfield region of the spectrum.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| ¹H NMR Predictions | ¹³C NMR Predictions | ||
|---|---|---|---|
| Proton Environment | Predicted Shift (ppm) | Carbon Environment | Predicted Shift (ppm) |
| Aromatic (Ar-H) | 6.8 - 7.3 | Aromatic (Ar-C-O) | 155 - 160 |
| Benzylic-type (Ar-O-CH) | ~4.5 - 5.0 | Aromatic (Ar-C) | 115 - 130 |
| Alkoxy (CH-O-CH₂) | ~3.4 - 3.9 | Benzylic-type (Ar-O-C) | ~80 - 85 |
| Alkyl (CH₂) | 1.2 - 1.8 | Alkoxy (C-O-C) | ~65 - 75 |
| Alkyl (CH₃) | 0.8 - 1.0 | Alkyl (C) | 10 - 40 |
Note: Predicted values are based on typical ranges for similar functional groups and structures. pressbooks.publibretexts.orgchemicalbook.com
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The ether linkage (C-O-C) is a key feature of this compound. Aryl alkyl ethers are characterized by two distinct and strong C-O stretching absorption bands. pressbooks.publibretexts.org
The asymmetric C-O-C stretch, involving the Ar-O bond, typically appears at a higher wavenumber, around 1200-1275 cm⁻¹. spectroscopyonline.com The symmetric stretch, associated more with the alkyl-O bond, is found at a lower wavenumber, generally in the 1020-1075 cm⁻¹ region. spectroscopyonline.com The presence of these two strong bands is highly indicative of an aryl alkyl ether functional group.
Table 3: Characteristic IR Absorption Frequencies for Aryl Alkyl Ethers
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H stretch (Aromatic) | Ar-H | 3030 - 3100 | Medium-Weak |
| C-H stretch (Aliphatic) | sp³ C-H | 2850 - 2960 | Strong |
| C=C stretch (Aromatic) | Aromatic Ring | ~1500 and ~1600 | Medium |
| Asymmetric C-O-C stretch | Ar-O-C | 1200 - 1275 | Strong |
| Symmetric C-O-C stretch | C-O-C | 1020 - 1075 | Strong |
Elemental Analysis and Complementary Techniques
Elemental analysis provides the mass percentages of the constituent elements in a compound, primarily carbon, hydrogen, nitrogen, sulfur, and oxygen (CHNS/O analysis). eltra.com The most common method is combustion analysis, where a sample is burned in an excess of oxygen, and the resulting combustion products (CO₂, H₂O) are quantitatively measured. velp.com
This technique is fundamental for determining a compound's empirical formula. When combined with an accurate molecular weight determination from mass spectrometry, the molecular formula can be confirmed. For this compound (C₁₆H₂₆O₂), elemental analysis provides a crucial check on its composition and purity.
Table 4: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass (g/mol) | Count | Total Mass (g/mol) | Mass Percent (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 16 | 192.176 | 76.75% |
| Hydrogen | H | 1.008 | 26 | 26.208 | 10.48% |
| Oxygen | O | 15.999 | 2 | 31.998 | 12.79% |
| Total Molecular Weight | 250.422 g/mol |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
